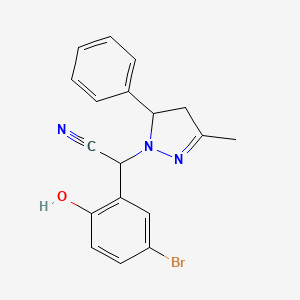
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Overview
Description
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is a complex organic compound that features a brominated hydroxyphenyl group and a pyrazolyl acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the cyclization of chalcones with hydrazine hydrate. The process begins with the preparation of the chalcone intermediate through an aldol condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The resulting chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-hydroxyacetophenone): Shares the brominated hydroxyphenyl group but lacks the pyrazolyl acetonitrile moiety.
(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile: Contains the pyrazolyl acetonitrile moiety but lacks the brominated hydroxyphenyl group.
Uniqueness
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to the combination of both the brominated hydroxyphenyl group and the pyrazolyl acetonitrile moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-12-9-16(13-5-3-2-4-6-13)22(21-12)17(11-20)15-10-14(19)7-8-18(15)23/h2-8,10,16-17,23H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEJHJPXAAABST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















